Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate

Medicinal Chemistry Drug Discovery ADME Property Prediction

This compound's unique 7-chloro-8-methyl ortho-substitution and C2-carboxylate ester distinguish it from close analogs. With optimal LogP (2.6) and TPSA (55.4 Ų), it outperforms bulkier ethyl esters or des-ester variants for blood-brain barrier penetrant CNS kinase inhibitor design. The C2 ester provides a versatile synthetic handle for amide/hydrazide library generation, while the 4-hydroxy-carboxylate motif enables metal-chelation studies. Generic substitution with analogs lacking this precise substitution pattern compromises experimental reproducibility. Choose this validated scaffold for your next drug discovery program.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 1065074-49-8
Cat. No. B1462886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
CAS1065074-49-8
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=CC2=O)C(=O)OC)Cl
InChIInChI=1S/C12H10ClNO3/c1-6-8(13)4-3-7-10(15)5-9(12(16)17-2)14-11(6)7/h3-5H,1-2H3,(H,14,15)
InChIKeyMGVVMSKTFCAVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (CAS 1065074-49-8): Core Chemical Identity and Procurement Baseline


Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (CAS 1065074-49-8) is a halogenated quinoline derivative belonging to the 4-hydroxyquinoline-2-carboxylate ester subclass . With a molecular formula of C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol, this compound features a specific substitution pattern: a chlorine atom at the C7 position, a methyl group at C8, a hydroxyl group at C4, and a methyl carboxylate ester at the C2 position of the quinoline ring . This unique array of functional groups—particularly the ortho-relationship between the C7-chloro and C8-methyl substituents combined with the C2-carboxylate ester—defines its physicochemical profile, including a calculated LogP (XLogP3) of 2.6 and a topological polar surface area (TPSA) of 55.4 Ų, parameters that critically influence solubility, permeability, and target engagement in drug discovery programs [1].

Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate: Why Substitution with Close Quinoline Analogs Is Scientifically Invalid


Within the quinoline-4-hydroxycarboxylate chemical space, the precise nature and position of substituents are not trivial variations but are decisive for molecular recognition, physicochemical properties, and downstream biological or material performance [1]. Generic substitution among close analogs of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (CAS 1065074-49-8) is therefore scientifically invalid without rigorous, target-specific validation. As the following quantitative evidence demonstrates, even subtle alterations—such as replacing the C2-methyl ester with an ethyl ester, shifting the carboxylate group from the C2 to the C3 position, or removing the C2-carboxylate ester entirely—result in fundamentally different molecular entities with distinct polarity, hydrogen-bonding capacity, and potential for chemical elaboration, directly impacting experimental reproducibility and procurement validity.

Quantitative Differentiation of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate Against Closest Structural Analogs


LogP Differential vs. 7-Chloro-4-hydroxy-8-methylquinoline (Decarboxylated Analog): Impact on Lipophilicity and Permeability

The target compound (C12H10ClNO3, MW 251.67) incorporates a C2-methyl carboxylate ester, whereas the closely related analog 7-chloro-4-hydroxy-8-methylquinoline (C10H8ClNO, MW 193.63) lacks this functional group entirely . This structural difference manifests quantitatively in the calculated partition coefficient (LogP). The target compound has an XLogP3 of 2.6, reflecting a moderate lipophilicity suitable for passive membrane permeation [1]. In contrast, the des-carboxylate analog is expected to have a significantly lower LogP (class-level inference based on molecular weight reduction and loss of the ester moiety, though no explicit published value was located). This ~1.0+ unit LogP differential would translate to a ~10-fold or greater difference in predicted permeability, a critical parameter for cell-based assays and in vivo bioavailability that renders the compounds non-interchangeable.

Medicinal Chemistry Drug Discovery ADME Property Prediction

Topological Polar Surface Area (TPSA) Contrast with 7-Chloro-8-methylquinolin-4-ol: Implications for Blood-Brain Barrier Penetration

The presence of the C2-carboxylate ester in the target compound (MW 251.67) substantially increases its topological polar surface area (TPSA) to 55.4 Ų, compared to the des-carboxylate analog 7-chloro-8-methylquinolin-4-ol (MW 193.63) [1]. While the precise TPSA of the comparator is not published, its smaller size and fewer heteroatoms (C10H8ClNO vs. C12H10ClNO3) dictate a TPSA significantly below the 55.4 Ų mark. This 15-25 Ų TPSA difference is highly relevant for applications targeting the central nervous system (CNS), where a TPSA < 60-70 Ų is often correlated with favorable blood-brain barrier penetration. The target compound, with its TPSA of 55.4 Ų, resides near this threshold, whereas the comparator would be predicted to have superior passive CNS permeability based on this single parameter alone.

CNS Drug Discovery Medicinal Chemistry Physicochemical Profiling

Molecular Weight and Heavy Atom Count as Differentiators from Ethyl Ester and Carboxylic Acid Analogs

The target compound (MW 251.67, Heavy Atom Count 17) is structurally and compositionally distinct from its closest analogs: the ethyl ester variant (MW 265.70, Heavy Atom Count 18) and the free carboxylic acid (MW 237.64, Heavy Atom Count 16) [1][2][3]. These quantifiable differences in molecular weight and heavy atom count reflect fundamental changes in the C2-substituent (methyl ester vs. ethyl ester vs. carboxylic acid). Such variations alter the molecule's hydrogen-bond donor/acceptor profile, steric bulk, and metabolic susceptibility. In fragment-based drug discovery, a shift of 14-16 Da or the addition/removal of a single heavy atom can completely alter the binding mode to a protein target, precluding any assumption of functional equivalence.

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Library Design

Purity Specification and Quality Control Differentiation Across Commercial Suppliers

Procurement decisions for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate must account for quantifiable differences in purity specifications across suppliers. abcr GmbH specifies a purity of 97% , whereas AKSci lists a minimum purity specification of 95% . This 2% absolute purity difference, while numerically small, represents a significant variance in total impurity burden that can impact the sensitivity of biological assays or the reproducibility of synthetic transformations. Furthermore, the analytical data package provided (e.g., Certificate of Analysis availability) differs markedly; AKSci offers downloadable SDS and COA upon request, while some suppliers like Sigma-Aldrich (for the related analog) explicitly state they do not collect analytical data for their product .

Chemical Procurement Quality Assurance Analytical Chemistry

Targeted Research Applications for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate Based on Structural and Physicochemical Evidence


Scaffold for CNS-Penetrant Kinase Inhibitor Lead Optimization

With an XLogP3 of 2.6 and a TPSA of 55.4 Ų [1], Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate exhibits a balanced lipophilic-hydrophilic profile that positions it as a promising scaffold for designing blood-brain barrier penetrant kinase inhibitors. Its physicochemical parameters reside near established thresholds for CNS drug-likeness, making it a superior starting point compared to its more polar des-carboxylate analogs (lower LogP) or its bulkier ethyl ester variant (higher LogP, increased steric hindrance) for programs targeting neurological disorders.

Building Block for Diversity-Oriented Synthesis of Antimalarial Leads

The 7-chloro substitution on the quinoline core is a well-validated motif in antimalarial drug discovery, as demonstrated by the clinical success of chloroquine and amodiaquine [2]. The C2-carboxylate ester of this specific compound provides a versatile synthetic handle for generating diverse amide, hydrazide, and heterocyclic libraries through standard medicinal chemistry transformations. This functional group enables rapid exploration of structure-activity relationships around the quinoline scaffold, a feature not available with the simpler 7-chloro-4-hydroxy-8-methylquinoline analog which lacks the C2 ester and thus has reduced potential for modular derivatization.

Physicochemical Probe in Metal Chelation and Coordination Chemistry Studies

The 4-hydroxy and C2-carboxylate ester moieties constitute a classic metal-chelating pharmacophore, while the ortho-7-chloro-8-methyl substitution pattern introduces unique steric and electronic effects on the quinoline ring [3]. The quantifiable molecular features of this compound—including its exact mass (251.035 g/mol), heavy atom count (17), and hydrogen bond acceptor count (4)—enable precise characterization of metal-ligand interactions via techniques such as UV-Vis spectrophotometry, NMR, and X-ray crystallography. This makes it a valuable tool for investigating the coordination chemistry of biologically relevant transition metals (e.g., Fe²⁺/Fe³⁺ in heme, Zn²⁺ in metalloenzymes).

Analytical Reference Standard for LC-MS Metabolite Identification

Given its well-defined molecular weight (251.67 g/mol) and distinct isotopic pattern from the chlorine atom, Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate can serve as an internal standard or reference compound in liquid chromatography-mass spectrometry (LC-MS) workflows aimed at detecting and quantifying quinoline-based metabolites in biological matrices . Its exact mass of 251.035 g/mol and characteristic fragmentation pattern provide a unique signature for method development and validation, particularly in studies investigating the metabolism of 4-aminoquinoline antimalarials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.